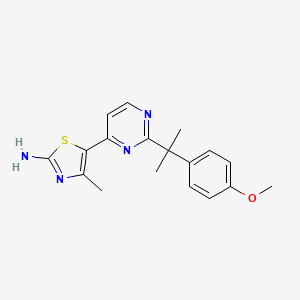
1-(1-(2-Chlorophényl)éthyl)-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Vue d'ensemble
Description
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a 2-chlorophenyl group, an ethyl group, and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups could influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization reaction. The 2-chlorophenyl group, the ethyl group, and the tetramethyl-1,3,2-dioxaborolane group would likely be introduced in separate steps, possibly through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the pyrazole ring, which is a planar, aromatic ring. The 2-chlorophenyl group, the ethyl group, and the tetramethyl-1,3,2-dioxaborolane group would likely be in different planes to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the 2-chlorophenyl group, the ethyl group, and the tetramethyl-1,3,2-dioxaborolane group. The pyrazole ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The 2-chlorophenyl group can undergo nucleophilic substitution reactions, and the tetramethyl-1,3,2-dioxaborolane group can participate in boron-related reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic pyrazole ring could contribute to its stability and its solubility in organic solvents. The 2-chlorophenyl group, the ethyl group, and the tetramethyl-1,3,2-dioxaborolane group could also influence its properties .Applications De Recherche Scientifique
Recherche Agricole
En recherche agricole, les composés comportant le cycle pyrazole ont été étudiés pour leur potentiel en tant que pesticides ou herbicides. Ce composé pourrait être un point de départ pour le développement de nouveaux agents de protection des cultures.
Chacune de ces applications nécessiterait des recherches et un développement supplémentaires pour réaliser pleinement le potentiel du composé. La littérature scientifique actuelle, comme les ressources disponibles via ACS Publications, peut fournir une compréhension plus détaillée de ses propriétés et de ses utilisations possibles.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BClN2O2/c1-12(14-8-6-7-9-15(14)19)21-11-13(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZQFIGWEQNWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


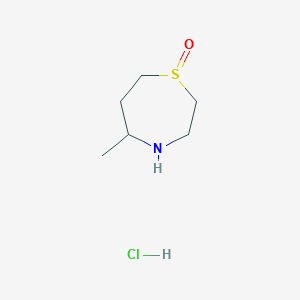
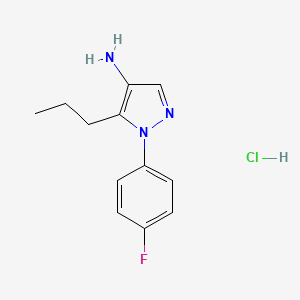

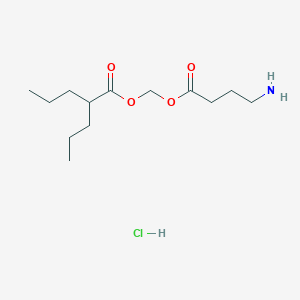
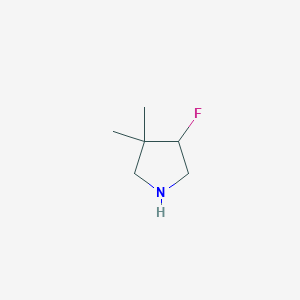
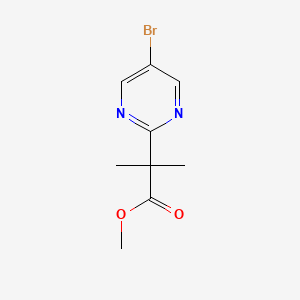
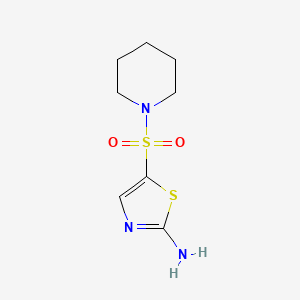

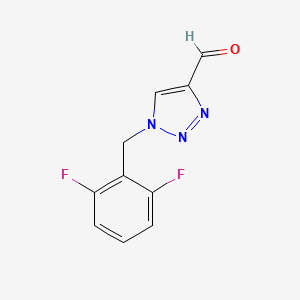
![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)
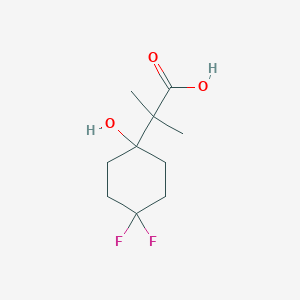

![1-[(2,5-Difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1472513.png)
